3-(4-morpholinylmethyl)benzamide

Description

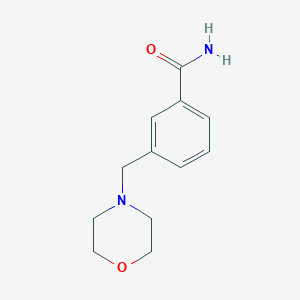

3-(4-Morpholinylmethyl)benzamide is a benzamide derivative featuring a morpholine moiety attached via a methylene (-CH2-) group to the benzene ring. Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, is known to enhance solubility and modulate pharmacokinetic properties, such as metabolic stability and membrane permeability . The benzamide core provides a scaffold for interactions with biological targets, including enzymes and receptors.

Properties

IUPAC Name |

3-(morpholin-4-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c13-12(15)11-3-1-2-10(8-11)9-14-4-6-16-7-5-14/h1-3,8H,4-7,9H2,(H2,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHSKUSHRSWYCAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=CC=C2)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Structural Features

The uniqueness of 3-(4-morpholinylmethyl)benzamide lies in its morpholinylmethyl substitution on the benzamide core. Below is a comparison with structurally related compounds:

| Compound Name | Core Structure | Key Substituents | Unique Features |

|---|---|---|---|

| This compound | Benzamide | Morpholinylmethyl (-CH2-morpholine) | Enhanced solubility and metabolic stability due to morpholine |

| N-[(3,4-Diethoxyphenyl)methyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide | Benzamide + pyrazine | Morpholine-linked pyrazine, diethoxyphenyl | Dual heterocyclic system for multi-target interactions |

| 4-({4-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-yl}amino)benzamide | Benzamide + phthalazine | Morpholinylsulfonyl, phthalazine core | Potential kinase inhibition via phthalazine |

| Benzamide, 3,4-dimethyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl) | Benzamide + triazine | Morpholine-triazine hybrid | Combinatorial diversity for agrochemical applications |

| N-[4-[(4-bromophenyl)sulfanylmethyl]phenyl]-3-(trifluoromethyl)benzamide | Benzamide + thioether | Trifluoromethyl, bromophenyl thioether | Increased lipophilicity and halogen-mediated bioactivity |

Functional Group Impact

- Morpholine Derivatives: Morpholine enhances water solubility and reduces metabolic degradation compared to non-polar substituents. For example, morpholine-containing compounds in and show improved bioavailability over analogs with piperidine or pyrrolidine .

- Halogenated Groups : Bromo- and chloro-substituted benzamides (e.g., ) exhibit stronger electrophilic character, favoring covalent interactions with biological targets .

- Sulfonyl/Sulfamoyl Groups : Compounds like 4-(3-chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide () utilize sulfonyl groups for hydrogen bonding, enhancing target affinity .

Enzyme Inhibition

- Kinase Inhibition : Morpholine-linked benzamides (e.g., ’s phthalazine derivative) inhibit kinases by binding to ATP pockets. The morpholine group stabilizes interactions via hydrogen bonding with catalytic residues .

- Anti-inflammatory Activity : Trifluoromethyl-substituted benzamides () show enhanced activity due to increased membrane penetration and resistance to oxidative metabolism .

Antimicrobial and Anticancer Potential

- Morpholinylmethyl vs. Thiazole Derivatives : Thiazole-containing benzamides () exhibit broader antimicrobial spectra, while morpholine derivatives are more selective for eukaryotic targets like cancer cells .

- Triazine Hybrids : Compounds combining benzamide with triazine () demonstrate dual herbicidal and anticancer effects, attributed to their ability to disrupt nucleotide synthesis .

Physicochemical Properties

| Property | This compound | 4-(Trifluoromethyl)benzamide () | Thiazole-Benzamide () |

|---|---|---|---|

| Molecular Weight | ~260 g/mol (estimated) | ~350 g/mol | ~400 g/mol |

| LogP (Lipophilicity) | ~1.5 (moderate) | ~3.0 (high) | ~2.2 |

| Solubility in Water | High (due to morpholine) | Low | Moderate |

| Metabolic Stability | High | Moderate | Low |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.